4-Chloro-6-ethyl-5-methylpyrimidin-2-amine
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Overview
Description
4-Chloro-6-ethyl-5-methylpyrimidin-2-amine is a chemical compound with the molecular formula C7H10ClN3 and a molecular weight of 171.63 g/mol . It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 4th position, an ethyl group at the 6th position, and a methyl group at the 5th position of the pyrimidine ring .
Preparation Methods
The synthesis of 4-Chloro-6-ethyl-5-methylpyrimidin-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the chlorination of 6-ethyl-5-methylpyrimidin-2-amine using a chlorinating agent such as thionyl chloride or phosphorus oxychloride . The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
4-Chloro-6-ethyl-5-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride) . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-6-ethyl-5-methylpyrimidin-2-amine has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Chloro-6-ethyl-5-methylpyrimidin-2-amine depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins . For example, pyrimidine derivatives are known to inhibit enzymes involved in nucleotide synthesis, which can lead to antiproliferative effects in cancer cells . The exact molecular targets and pathways involved vary depending on the specific context and application .
Comparison with Similar Compounds
4-Chloro-6-ethyl-5-methylpyrimidin-2-amine can be compared with other similar pyrimidine derivatives, such as:
4-Chloro-5-methylpyrimidin-2-amine: Lacks the ethyl group at the 6th position, which may affect its reactivity and biological activity.
6-Ethyl-5-methylpyrimidin-2-amine:
4-Chloro-6-methylpyrimidin-2-amine: Lacks the ethyl group at the 5th position, which can alter its chemical behavior and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-chloro-6-ethyl-5-methylpyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-3-5-4(2)6(8)11-7(9)10-5/h3H2,1-2H3,(H2,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAUOLOEXNQHFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356178 |
Source
|
Record name | 4-chloro-6-ethyl-5-methylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162272-58-4 |
Source
|
Record name | 4-chloro-6-ethyl-5-methylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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